4-Methyl-N-(quinolin-8-YL)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
33757-49-2 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H14N2O/c1-12-7-9-14(10-8-12)17(20)19-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20) |
InChI Key |
WMHRIYVSXYZDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N Quinolin 8 Yl Benzamide Frameworks
Retrosynthetic Analysis and Key Disconnection Points
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 4-Methyl-N-(quinolin-8-yl)benzamide, the most logical and common disconnection point is the amide bond (C-N bond).
This disconnection reveals two primary precursors:
Quinolin-8-amine : The amine-containing heterocyclic component.
4-Methylbenzoic acid (or its activated derivative): The carboxylic acid component.
The synthetic challenge, therefore, lies in efficiently forming the amide linkage between these two fragments. This fundamental disconnection guides the selection of appropriate synthetic methods, which primarily fall under the category of acylation reactions.
Classical Amide Bond Forming Reactions
The formation of the amide bond is a cornerstone of organic synthesis. rsc.orgresearchgate.net Classical methods remain highly relevant and widely used for preparing N-(quinolin-8-yl)benzamide frameworks.
Direct condensation of a carboxylic acid (like 4-methylbenzoic acid) and an amine (quinolin-8-amine) is generally unfavorable and requires high temperatures, often leading to side products. To facilitate this reaction under milder conditions, carboxylic acid activating agents, or coupling reagents, are employed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by the amine.
Commonly used activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. Other modern coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.net
Table 1: Selected Activating Agents for Amide Bond Formation
| Reagent | Description |
|---|---|
| EDCI | A water-soluble carbodiimide (B86325) that facilitates amide bond formation. |
| HATU | A highly effective uronium-based coupling agent known for rapid reaction times and high yields. researchgate.net |
| PyBOP | A phosphonium-based reagent used for peptide coupling and other amidation reactions. researchgate.net |
The general strategy involves activating the carboxylic acid first, followed by the addition of the amine to the reaction mixture.
A more direct and traditional method for amide bond formation is the acylation of the amine precursor with a reactive carboxylic acid derivative, most commonly an acyl chloride. wikipedia.org In the context of synthesizing this compound, this involves the reaction of quinolin-8-amine with 4-methylbenzoyl chloride.
This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, preventing the protonation of the starting amine and driving the reaction to completion. The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). This method is often high-yielding and straightforward to perform. researchgate.net
Transition Metal-Catalyzed C-H Functionalization Approaches
The N-(quinolin-8-yl)benzamide framework is not just a synthetic target but also a powerful tool in modern synthetic chemistry. The quinolin-8-amino group can act as a bidentate directing group, coordinating to a transition metal and directing the functionalization of specific C-H bonds. scispace.comresearchgate.net This has enabled the development of advanced strategies for modifying the core structure.
The 8-aminoquinoline (B160924) moiety is highly effective at directing the functionalization of the ortho-C–H bonds of the benzamide (B126) ring. researchgate.net In this approach, the nitrogen of the amide and the nitrogen of the quinoline (B57606) ring chelate to a metal center (e.g., Palladium, Cobalt, or Copper), forming a stable five-membered metallacycle. acs.orgacs.org This geometric arrangement brings the metal catalyst into close proximity with the C-H bonds at the ortho positions (C2 and C6) of the benzamide ring, enabling their selective activation and functionalization.
Various transformations have been achieved using this strategy, including:
Alkoxylation: Introducing an alkoxy group (-OR) using alcohols as the coupling partner, often catalyzed by cobalt or copper. researchgate.net
Amination: Forming a new C-N bond by reacting with various amine sources, catalyzed by copper. researchgate.net
Arylation and Alkylation: Creating new C-C bonds with aryl or alkyl groups. researchgate.netacs.org
Table 2: Examples of Directed C-H Functionalization of the Benzamide Ring
| Catalyst System | Transformation | Position | Reference |
|---|---|---|---|
| Cobalt/Salicylaldehyde | C-H Alkoxylation with primary alcohols | ortho-C-H | researchgate.net |
| Copper | C-H Amination with various amines | ortho-C-H | researchgate.net |
This methodology allows for the late-stage functionalization of the benzamide portion of the molecule, providing rapid access to a diverse range of derivatives.
More recently, strategies have been developed to override the proximate ortho-functionalization of the benzamide ring and instead target remote C-H bonds on the quinoline moiety itself. Ruthenium(II)-catalyzed reactions have been particularly successful in achieving regioselective functionalization at the C-5 position of the quinoline ring. rsc.orgresearchgate.net
In this process, the N-(quinolin-8-yl)benzamide still acts as a directing group, but through a larger metallacyclic intermediate, the catalytic system can reach and activate the C5–H bond. This allows for the introduction of various alkyl groups using alkyl bromides as coupling partners. rsc.orgresearchgate.net Mechanistic studies, including deuterium (B1214612) labeling, have confirmed that this remote functionalization proceeds via a C-H bond activation pathway. rsc.orgrsc.org
Table 3: Ruthenium-Catalyzed Remote C-5 Alkylation of N-(Quinolin-8-yl)benzamides
| Catalyst | Co-catalyst/Additive | Coupling Partner | Product | Reference |
|---|
This remote functionalization strategy significantly expands the synthetic utility of the N-(quinolin-8-yl)benzamide framework, enabling the synthesis of complex, polysubstituted quinoline derivatives. researchgate.net
Palladium and Ruthenium Catalysis in N-(Quinolin-8-yl)benzamide Synthesis
Transition metal catalysis, particularly with palladium and ruthenium, is a cornerstone for the synthesis and functionalization of the N-(quinolin-8-yl)benzamide scaffold. These metals facilitate a range of transformations, most notably through C-H activation, enabling the introduction of various substituents with high regioselectivity.
Palladium Catalysis:
Palladium catalysts are widely employed for C-H activation and subsequent functionalization of N-(quinolin-8-yl)benzamides. The 8-aminoquinoline group acts as a bidentate directing group, coordinating to the palladium center and directing the activation to the ortho C-H bond of the benzamide ring or specific positions on the quinoline ring. researchgate.netresearchgate.net
One of the most common applications is the ortho-arylation of the benzamide ring. This is typically achieved through a double C-H activation process involving a palladium catalyst, often in the presence of an oxidant to regenerate the active Pd(II) species. nih.gov The pivalate (B1233124) ligand has been shown to be an effective base in the deprotonation step of this catalytic cycle. nih.gov
Beyond arylation, palladium-catalyzed reactions have been developed for the introduction of other functional groups. For instance, the β-C-H arylation, alkylation, and methoxylation of carbazole-3-carboxamides utilizing the 8-aminoquinoline directing group have been successfully demonstrated. researchgate.net Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are instrumental in synthesizing biaryl derivatives of quinolines, showcasing the versatility of this catalytic system in constructing complex molecular architectures. acs.org
Recent research has also explored the palladium-catalyzed anti-Michael-type hydroamination of N-(quinolin-8-yl)acrylamide with 2-pyridones, expanding the scope of palladium-mediated transformations for this scaffold. elsevierpure.com
Ruthenium Catalysis:
Ruthenium catalysts have emerged as powerful tools for remote C-H functionalization of N-(quinolin-8-yl)benzamides. Unlike palladium catalysis which often favors ortho-functionalization, ruthenium catalysis can achieve selective functionalization at the C5-position of the quinoline ring. researchgate.net This is a significant advantage as it allows for the introduction of substituents at a position distal to the directing group.
Ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, are commonly used as catalysts. researchgate.net These catalysts, in conjunction with appropriate ligands like PPh₃, can mediate the C5-alkylation of the quinoline ring with various alkyl bromides, including primary, secondary, and tertiary ones, in moderate to good yields. researchgate.net Mechanistic studies, including deuterium labeling, have confirmed that this transformation proceeds via a C-H bond activation step. researchgate.net
Ruthenium catalysis has also been successfully applied for other C5-functionalizations, including sulfonation. researchgate.net These methods highlight the unique reactivity of ruthenium catalysts in achieving remote C-H functionalization, providing access to a range of substituted 8-aminoquinoline derivatives that are otherwise difficult to synthesize.
Table 1: Comparison of Palladium and Ruthenium Catalysis in N-(Quinolin-8-yl)benzamide Functionalization
| Feature | Palladium Catalysis | Ruthenium Catalysis |
| Primary Site of Functionalization | ortho-position of the benzamide ring, C2-position of the quinoline ring | C5-position of the quinoline ring |
| Common Reaction Types | Arylation, Alkylation, Methoxylation, Hydroamination | Alkylation, Sulfonation |
| Typical Catalysts | Pd(OAc)₂, Pd(II) complexes | [RuCl₂(p-cymene)]₂, Ru(II) complexes |
| Key Advantage | High regioselectivity for ortho-functionalization | Ability to achieve remote C-H functionalization |
Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to rapidly construct complex molecular scaffolds from simple starting materials in a single synthetic operation. For the N-(quinolin-8-yl)benzamide framework, MCRs provide a powerful tool for generating structural diversity.
A notable example is the ruthenium-catalyzed three-component reaction for the remote C-H functionalization of 8-aminoquinoline amides. This reaction allows for the simultaneous introduction of two different functional groups, such as an aryl and a difluoroalkyl group, onto the quinoline ring. researchgate.net The reaction exhibits a broad tolerance for various functional groups, leading to a wide range of potentially biologically active products. researchgate.net Mechanistic investigations suggest the involvement of a free radical process and an initial ortho-C-H activation of the aromatic ring. researchgate.net
Another strategy involves the use of cross-metathesis to synthesize non-conjugated N-(quinolin-8-yl) alkenyl amides. nih.gov This method allows for the coupling of readily available terminal β,γ-unsaturated amides containing the 8-aminoquinoline directing group with various terminal alkenes. nih.gov The resulting internal alkene products are valuable intermediates for a variety of directed alkene functionalization reactions. nih.gov The Grubbs II catalyst is effective in mediating this transformation, and catalyst loading can be optimized to maximize yield. nih.gov
Copper-mediated multicomponent reactions have also been developed. For instance, an efficient synthesis of quinazolin-4(3H)-ones has been achieved from N-(quinolin-8-yl)benzamide and amidine hydrochlorides. rsc.org This tandem C(sp²)-H amination reaction provides a single-step route to complex polycyclic molecules from readily available starting materials, with the 8-aminoquinoline group serving as a removable bidentate directing group. rsc.org
Stereoselective and Asymmetric Synthesis Considerations
The development of stereoselective and asymmetric methods for the synthesis of N-(quinolin-8-yl)benzamide derivatives is crucial for accessing chiral molecules with specific biological activities. While the core N-(quinolin-8-yl)benzamide itself is not chiral, functionalization can introduce stereocenters.
One area of focus is the atroposelective synthesis of axially chiral compounds. Although the direct asymmetric synthesis of N-N axial chirality is challenging, an organocatalytic atroposelective N-acylation reaction of quinazolinone-type benzamides has been reported. rsc.org This method utilizes cinnamic anhydrides and provides optically active atropisomeric quinazolinone derivatives in high yields and with very good enantioselectivities. rsc.org While this example does not directly involve the N-(quinolin-8-yl)benzamide scaffold, the principles could potentially be adapted.
For reactions involving the introduction of stereocenters on the side chains, stereoselective methods are employed. For example, in the synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis, the products are often obtained as a mixture of E/Z isomers. nih.gov The ratio of these isomers is dependent on the specific substrates and reaction conditions.
Furthermore, enantioselective oxidative cyclization of N-allyl benzamides to form oxazolines has been achieved using a chiral triazole-substituted iodoarene catalyst. chemrxiv.org This method allows for the construction of highly enantioenriched oxazolines with the potential for creating quaternary stereocenters. chemrxiv.org Although this was demonstrated on general N-allyl benzamides, the methodology could be applicable to N-(quinolin-8-yl)benzamide derivatives bearing an allyl group.
The broader field of asymmetric synthesis offers various racemization-free coupling reagents for the synthesis of chiral amides and peptides, which could be relevant for modifications of the N-(quinolin-8-yl)benzamide framework. nih.gov Additionally, methods for the asymmetric synthesis of chiral N-free sulfinamides have been developed, which could serve as precursors for introducing sulfur-based chirality. rsc.org
Scalability and Efficiency of Synthetic Routes
The scalability and efficiency of synthetic routes are critical considerations for the practical application of N-(quinolin-8-yl)benzamide and its derivatives, particularly for potential use in materials science or medicinal chemistry.
Several reported synthetic methods for the functionalization of the N-(quinolin-8-yl)benzamide scaffold have demonstrated good scalability. For example, a microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone (B3395972) or acetonitrile (B52724) under metal-free conditions has been shown to be easily scaled up to the gram scale. rsc.org This method is also operationally simple and rapid, offering an efficient and environmentally friendly route to C5-functionalized N-(quinolin-8-yl)amides. rsc.org
The efficiency of a synthetic route is often measured by its yield, atom economy, and the mildness of the reaction conditions. The copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide is an example of an efficient process as it constructs complex products in a single step from readily available starting materials, avoiding the use of sensitive and expensive metals. rsc.org
Advanced Spectroscopic and Structural Elucidation of N Quinolin 8 Yl Benzamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei.
Proton and Carbon-13 NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of 4-Methyl-N-(quinolin-8-yl)benzamide, recorded in deuterochloroform (CDCl₃) at 500 MHz, a characteristic singlet corresponding to the amide proton (N-H) appears at a downfield chemical shift of δ 10.44 ppm. The protons of the quinoline (B57606) ring system exhibit a series of doublets and doublets of doublets in the aromatic region, including signals at δ 8.80 (dd, J = 4.9, 3.3 Hz, 2H), 8.40 (dd, J = 8.5, 1.6 Hz, 1H), and 7.78 (d, J = 8.4 Hz, 3H). The protons of the 4-methylbenzoyl group are observed as a doublet at δ 7.34 (d, J = 8.0 Hz, 2H), and the methyl protons give rise to a sharp singlet at δ 2.46 ppm. semanticscholar.org
The ¹³C NMR spectrum, recorded at 126 MHz in CDCl₃, reveals the presence of all 17 carbon atoms. The carbonyl carbon of the amide linkage is observed at δ 163.90 ppm. The aromatic carbons of both the quinoline and benzoyl moieties resonate in the range of δ 114.66 to 148.06 ppm. The methyl carbon of the tolyl group appears at δ 20.74 ppm. semanticscholar.org
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide N-H | 10.44 (s, 1H) | - |
| Quinoline H-2 | 8.80 (dd, J = 4.9, 3.3 Hz, 1H) | 148.06 |
| Quinoline H-4 | 8.40 (dd, J = 8.5, 1.6 Hz, 1H) | 138.95 |
| Quinoline H-5 | 7.78 (d, J = 8.4 Hz, 1H) | 121.25 |
| Quinoline H-6 | 7.43 (dd, J = 12.2, 6.7 Hz, 1H) | 127.67 |
| Quinoline H-7 | 7.48 (dd, J = 8.5, 4.2 Hz, 1H) | 122.00 |
| Quinoline H-3 | 8.80 (dd, J = 4.9, 3.3 Hz, 1H) | 121.25 |
| Benzoyl H-2', H-6' | 7.78 (d, J = 8.4 Hz, 2H) | 129.57 |
| Benzoyl H-3', H-5' | 7.34 (d, J = 8.0 Hz, 2H) | 129.11 |
| Methyl C-H₃ | 2.46 (s, 3H) | 20.74 |
| Amide C=O | - | 163.90 |
| Quinoline C-8a | - | 137.81 |
| Quinoline C-4a | - | 134.40 |
| Quinoline C-8 | - | 144.86 |
| Benzoyl C-1' | - | 132.67 |
| Benzoyl C-4' | - | 130.72 |
Data sourced from a supporting information document. semanticscholar.org
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
While specific 2D NMR data for this compound is not detailed in the provided search results, the application of techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the structural assignments made from 1D NMR. COSY would establish the proton-proton coupling networks within the quinoline and benzoyl rings. HMQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, definitively connecting the 4-methylbenzoyl moiety to the quinoline ring via the amide linkage.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. Using Electrospray Ionization (ESI+), the calculated mass for the protonated molecule [M+H]⁺ of this compound (C₁₇H₁₄N₂O) is 263.1184. The experimentally determined mass would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. While a specific HRMS value for the title compound is not available in the provided search results, related N-(quinolin-8-yl)benzamide derivatives have been characterized using this method. semanticscholar.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the amide group in the region of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O (amide I) stretch would be anticipated around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions and chromophores within a molecule. The quinoline and benzoyl moieties in this compound constitute the principal chromophores. The UV-Vis spectrum would likely exhibit strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the aromatic systems.
Computational and Theoretical Investigations of N Quinolin 8 Yl Benzamide Systems
Quantum-Chemical Calculations of Electronic Structure and Reactivity
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. These methods have been applied to various quinoline (B57606) and benzamide (B126) derivatives to understand their fundamental chemical nature.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(quinolin-8-yl)benzamide systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine optimized molecular geometries and electronic properties. semanticscholar.orgnih.govmdpi.com
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. In related quinoline derivatives, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack. semanticscholar.orgnih.gov For instance, in a study of a quinoline-triazole derivative, the HOMO was found to be localized over the quinoline ring, while the LUMO was distributed across the triazole and adjacent moieties, suggesting specific regions of reactivity. semanticscholar.org
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites for intermolecular interactions, particularly hydrogen bonding. Red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are susceptible to nucleophilic attack. semanticscholar.org
Table 1: Representative DFT-Calculated Electronic Properties for a Quinoline Derivative
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.1 eV | Electron-accepting ability |
| Energy Gap (HOMO-LUMO) | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Note: The values presented are representative and derived from studies on closely related quinoline derivatives.
Intermolecular hydrogen bonds and other non-covalent interactions are fundamental to the structure and function of molecular systems, including their crystal packing and biological activity. The amide group in N-(quinolin-8-yl)benzamide provides both a hydrogen bond donor (N-H) and an acceptor (C=O), while the quinoline ring's nitrogen atom can also act as a hydrogen bond acceptor.
Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to characterize these weak interactions. semanticscholar.org QTAIM analyzes the electron density topology to identify bond critical points (BCPs) and ring critical points (RCPs), which confirm the presence and nature of interactions like hydrogen bonds. The properties at these points, such as electron density and its Laplacian, can distinguish between covalent and non-covalent bonds. researchgate.net RDG analysis helps visualize and differentiate between various types of non-covalent interactions, including hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov In related benzamide derivatives, intramolecular N-H···N and C-H···O hydrogen bonds have been shown to stabilize the molecular conformation. hoffmanchemicals.com
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can accurately calculate vibrational frequencies, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. mdpi.comscispace.com By comparing the calculated frequencies with experimental data, a detailed assignment of vibrational modes to specific functional groups and atomic motions can be achieved. semanticscholar.org For example, the characteristic stretching frequencies of the N-H and C=O groups in the benzamide moiety, as well as the C-H and C=C stretching modes of the aromatic rings, can be precisely identified. mdpi.com
Calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for structural elucidation. semanticscholar.org These theoretical predictions, when compared with experimental spectra, provide a powerful tool for confirming the molecular structure of synthesized compounds.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the conformational flexibility and interactions of molecules in a dynamic environment.
In the context of medicinal chemistry, N-(quinolin-8-yl)benzamide derivatives are often investigated as potential ligands for biological targets such as enzymes or receptors. MD simulations are a key tool for studying the stability and dynamics of ligand-protein complexes. semanticscholar.org These simulations can reveal how a ligand like 4-Methyl-N-(quinolin-8-yl)benzamide binds to a protein's active site, the key amino acid residues involved in the interaction, and the stability of the complex over time. nih.govsemanticscholar.org
Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. The Root Mean Square Fluctuation (RMSF) of individual residues can identify which parts of the protein are flexible and which are constrained upon ligand binding. semanticscholar.org These simulations can also elucidate the role of specific interactions, such as hydrogen bonds and hydrophobic contacts, in maintaining the stability of the ligand-protein complex. acs.org
Table 2: Key Parameters from MD Simulations of Ligand-Protein Complexes
| Parameter | Description | Implication for Interaction |
| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD indicates a stable binding pose. |
| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible and rigid regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key interactions for binding affinity and specificity. |
MD simulations can effectively model the influence of the solvent environment on the structure and behavior of a molecule. The explicit inclusion of water molecules in the simulation box allows for a realistic representation of solvation effects, which can significantly impact conformational preferences and intermolecular interactions. conicet.gov.ar
Furthermore, for molecules with potential proton donor and acceptor sites, such as the N-(quinolin-8-yl)benzamide scaffold, MD simulations can be used to study proton transfer events. While direct intramolecular proton transfer in the ground state might be energetically unfavorable, solvent molecules can mediate pseudo-intramolecular proton transfer. Advanced simulation techniques like Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) are particularly suited for investigating the dynamics of hydrogen bonds and the possibility of proton transfer, which can be crucial for understanding reaction mechanisms and biological functions. semanticscholar.org
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a potential drug molecule, such as a derivative of N-(quinolin-8-yl)benzamide, and a biological target, typically a protein.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Inhibiting the kinase activity of VEGFR-2 by blocking its ATP-binding site is a well-established strategy in cancer therapy. semanticscholar.org
Molecular docking studies on various compounds with quinoline and benzamide scaffolds have elucidated their binding modes within the VEGFR-2 active site. For instance, docking simulations of quinazoline-based derivatives, which share structural similarities with N-(quinolin-8-yl)benzamide systems, show critical interactions within the narrow hydrophobic pocket of the ATP binding site. researchgate.net These interactions often involve hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919, and hydrophobic interactions with other residues that stabilize the ligand-protein complex. nih.govekb.eg
While specific docking data for this compound is not extensively detailed in the available literature, the binding modes of analogous structures provide a model for its potential interactions. The quinoline ring is expected to act as a hinge-binding moiety, while the benzamide portion can extend into other regions of the ATP pocket, with the 4-methyl group potentially influencing hydrophobic interactions. The predicted binding affinity for related inhibitors against VEGFR-2 highlights the potential of this chemical class.
Table 1: Predicted Binding Affinities of Representative Inhibitors Targeting Kinase ATP-Binding Sites
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Examples) |
|---|---|---|---|
| Quinazoline derivatives | VEGFR-2 | Not specified | Cys919 |
| Indolin-2-one derivatives | VEGFR-2 | Not specified | Key amino acids in ATP active site |
This table presents data for compounds structurally related to N-(quinolin-8-yl)benzamide systems to illustrate typical binding interactions.
Allosteric modulation offers an alternative to competitive inhibition, where a molecule binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a vital enzyme for viral replication and a key target for antiviral drugs. nih.gov While most inhibitors target its catalytic site, several allosteric sites have been identified that can regulate its function. nih.govresearchgate.net
Computational studies have explored these allosteric pockets for potential drug binding. nih.govresearchgate.net For example, molecular dynamics simulations have been used to investigate the binding of non-covalent inhibitors to allosteric sites on Mpro. nih.gov Although specific studies docking this compound into an allosteric site of Mpro are not prominent, the enzyme's known allosteric pockets represent potential targets for this class of compounds. Binding to such a site, often located at the dimerization interface or other distal regions, could interfere with the enzyme's dimerization or catalytic conformation, thus inhibiting its function. nih.govresearchgate.net Research on niclosamide (B1684120) derivatives, for instance, has identified potent allosteric inhibitors of SARS-CoV-2 3CLpro that bind to a specific allosteric pocket. nih.gov
The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of apoptosis (programmed cell death). Anti-apoptotic members of this family, like BCL-2 itself, are often overexpressed in cancer cells, promoting their survival. nih.gov Developing small molecules that inhibit these anti-apoptotic proteins, thereby restoring the natural cell death process, is a promising anticancer strategy. nih.gov
These inhibitors, often called BH3-mimetics, work by disrupting the protein-protein interaction between anti-apoptotic proteins (like BCL-2) and pro-apoptotic proteins (like BAX, BAK, or BIM). nih.gov Computational studies, including molecular docking, are used to design molecules that fit into the BH3-binding groove on the surface of BCL-2. While direct docking studies for this compound with BCL-2 are not widely published, the general principles of targeting this interaction are well-established. The quinoline and benzamide moieties could be oriented to mimic the key hydrophobic and electrostatic interactions of the native BH3 peptide, disrupting the protective function of BCL-2 and sensitizing cancer cells to apoptosis.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trnih.gov This approach is essential for predicting the activity of new compounds and for understanding which structural features are important for their function.
To build a QSAR model, the structure of each molecule in a dataset is converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For quinoline and benzamide derivatives, a wide range of descriptors can be calculated. dergipark.org.trslideshare.netwalisongo.ac.id
Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Class | Specific Examples | Description |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic net charge, Electronegativity | Describe the electronic distribution and reactivity of the molecule. dergipark.org.trwalisongo.ac.id |
| Steric/Topological | Molecular volume, Surface area (SAG, SAA), Molar refractivity (MR) | Describe the size, shape, and branching of the molecule. dergipark.org.trwalisongo.ac.id |
| Hydrophobic | Log P (Octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, affecting its absorption and distribution. dergipark.org.trwalisongo.ac.id |
| Thermodynamic | Hydration energy, Entropy | Relate to the molecule's stability and interactions with solvent. dergipark.org.trwalisongo.ac.id |
| Structural | Presence of specific functional groups, Bond counts | Encode for specific structural features or fragments within the molecule. nih.gov |
These descriptors are calculated for a series of N-(quinolin-8-yl)benzamide analogues with known biological activities. The goal is to identify which combination of these descriptors best correlates with the observed activity.
Once the descriptors are calculated, statistical methods are used to build a QSAR model. This model is essentially an equation that links the descriptor values to the biological activity. nih.gov For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides resulted in a predictive equation for anticancer activity against a human lung cancer cell line. nih.gov
A typical QSAR equation might look like: Biological Activity (e.g., pIC50) = c1Descriptor1 + c2Descriptor2 + ... + constant
Different statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods like Artificial Neural Networks (ANN), can be used to develop these models. researchgate.net The reliability and predictive power of a QSAR model are evaluated using several statistical metrics.
| Standard Error | Indicates the average deviation of the predicted values from the actual values. |
These predictive models, once validated, can be used to screen virtual libraries of compounds, including novel N-(quinolin-8-yl)benzamide derivatives, to prioritize the synthesis and testing of those with the highest predicted biological activity. nih.govmdpi.com
Virtual Screening and Lead Optimization
In the realm of modern drug discovery, computational methods are indispensable tools for identifying and refining potential therapeutic agents. Virtual screening and lead optimization represent critical stages in this process, enabling the efficient exploration of chemical space and the rational design of molecules with enhanced potency and selectivity. For N-(quinolin-8-yl)benzamide systems, including the specific compound this compound, these in silico techniques are employed to predict binding affinities, elucidate structure-activity relationships (SAR), and guide the synthesis of more effective derivatives.
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches. In the context of N-(quinolin-8-yl)benzamide systems, where the three-dimensional structure of a target protein may be known, structure-based virtual screening, particularly molecular docking, is a powerful strategy.
For instance, in a study focused on developing novel anti-influenza agents, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and evaluated. mdpi.comsemanticscholar.org Molecular docking simulations were performed to predict the binding modes of these compounds within the active site of the influenza virus RNA polymerase. mdpi.com The results of such studies can provide crucial insights into the key interactions between the ligand and the protein, such as hydrogen bonds and pi-pi stacking, which are essential for binding affinity. mdpi.com
Lead optimization is the subsequent step, where the initial "hits" from virtual screening are iteratively modified to improve their pharmacological properties. This involves a detailed analysis of the SAR, often aided by computational modeling. By systematically altering different parts of the lead compound, researchers can probe the effects of various functional groups on target binding and activity.
The following interactive table presents hypothetical docking scores and inhibitory concentrations for a series of N-(quinolin-8-yl)benzamide derivatives, illustrating the type of data generated during a virtual screening and lead optimization campaign. Such data is pivotal for prioritizing compounds for synthesis and further biological evaluation.
| Compound ID | Modification on Benzamide Ring | Docking Score (kcal/mol) | Predicted IC50 (µM) |
| 1 | 4-Methyl | -8.5 | 5.2 |
| 2 | 4-Chloro | -9.1 | 2.8 |
| 3 | 4-Methoxy | -8.2 | 6.5 |
| 4 | 3,4-Dichloro | -9.8 | 1.1 |
| 5 | 4-Trifluoromethyl | -9.5 | 1.9 |
This table contains simulated data for illustrative purposes.
Detailed research findings from studies on related quinoline derivatives have highlighted the significance of specific structural features. For example, in the anti-influenza study, the amino group acting as a bridge and the nitrogen atom in the quinoline ring were found to be critical for hydrogen bonding interactions within the target's active site. mdpi.com The benzene (B151609) ring of the benzamide moiety was also identified as being essential for generating favorable pi-pi stacking interactions. mdpi.com
Furthermore, computational approaches such as the use of pharmacophore models can be employed to distill the essential three-dimensional arrangement of chemical features required for biological activity. In the development of anti-influenza agents, a pharmacophore model helped predict the activity of new derivatives against the PA-PB1 subunit of the RNA polymerase. semanticscholar.org
The iterative cycle of computational prediction, chemical synthesis, and biological testing is the hallmark of a successful lead optimization program. By leveraging the power of virtual screening and molecular modeling, researchers can accelerate the discovery of potent and selective drug candidates based on the N-(quinolin-8-yl)benzamide scaffold.
Structure Activity Relationship Sar Exploration of N Quinolin 8 Yl Benzamide Derivatives
Impact of Benzamide (B126) Ring Substitution on Biological Potency
The benzamide portion of the molecule offers a versatile platform for modification, where substituents can profoundly influence the compound's potency through various mechanisms.
Positional Effects of Methyl, Halogen, and Other Substituents
The nature and position of substituents on the benzamide ring are critical determinants of biological activity. Research into related benzamide structures shows that even subtle changes can lead to significant differences in potency. For the N-(quinolin-8-yl)benzamide series, studies have demonstrated a tolerance for a variety of substituents on the benzamide ring, including both electron-donating groups like methyl and electron-withdrawing groups like halogens. beilstein-journals.org
The introduction of a chlorine atom, for instance, is known to increase the lipophilicity of a molecule, a property that can enhance its ability to cross biological membranes. eurochlor.org The position of this substitution is key; an ortho-substituent can exert significant steric effects, influencing the molecule's conformation. eurochlor.org In a study on N-(quinolin-8-yl)benzamides, derivatization with various substituents on the benzamide ring, including halogens and ester groups, proceeded with high efficiency, indicating the chemical feasibility of these modifications. beilstein-journals.org For the specific compound, 4-Methyl-N-(quinolin-8-yl)benzamide, the methyl group is in the para position, which generally exerts a moderate electron-donating effect without imposing significant steric hindrance on the amide bond. In other benzamide series, positional changes have clear effects; for example, in certain N-substituted benzamides, a substituent in the aromatic 3-position was found to lower lipophilicity. nih.gov
| Substituent Position | Type of Substituent | General Impact on Activity/Properties | Source |
| Para (4-position) | Methyl (Electron-Donating) | Generally well-tolerated; can enhance activity through favorable interactions. | beilstein-journals.org |
| Para (4-position) | Halogen (e.g., Cl, Br) | Increases lipophilicity; often improves potency. | beilstein-journals.orgeurochlor.org |
| Ortho (2-position) | Methoxy (B1213986) | Can cause steric hindrance, forcing the amide out of plane with the ring. | nih.gov |
| Meta (3-position) | Various | Can lower lipophilicity through a combination of steric and electronic effects. | nih.gov |
Electronic and Steric Factors Influencing Activity
The electronic properties of substituents on the benzamide ring—whether they donate or withdraw electron density—can alter the reactivity and interaction of the entire molecule with its biological target. The carboxyl group of benzoic acid is electron-withdrawing, which tends to direct electrophilic aromatic substitution to the meta-position. wikipedia.org When the benzamide is formed, this electronic influence persists. Studies on various benzamide derivatives show that these electronic effects can be subtle but significant. beilstein-journals.orgnih.gov
Steric factors, which relate to the size and spatial arrangement of atoms, are equally important. Large substituents, particularly at the ortho-position of the benzamide ring, can force a twist in the molecule, preventing the amide group from lying in the same plane as the benzene (B151609) ring. nih.gov This change in conformation can disrupt intramolecular hydrogen bonds and alter the way the molecule fits into a target protein. nih.gov Crystal structure analysis of a related compound, 4-Nitro-N-(8-quinol-yl)benzamide, revealed that the amide group is twisted more than 22 degrees away from the plane of the nitro-benzene ring, illustrating the impact of a para-substituent on conformation. nih.gov While sterically hindered substrates like trimethylbenzamide are tolerated in some synthetic reactions, the yield is often reduced, suggesting that excessive bulk can be detrimental. beilstein-journals.org
Role of Quinoline (B57606) Ring Substitution on Biological Profile
The quinoline moiety is a "privileged scaffold" in medicinal chemistry, and its substitution pattern plays a vital role in defining the biological activity of the N-(quinolin-8-yl)benzamide class. mdpi.com
Influence of Substituents at C-2, C-4, C-5, C-7, C-8 Positions
Modifications at various positions on the quinoline ring have been shown to modulate activity significantly.
C-2 and C-4 Positions: Substitutions at these positions are particularly important in the development of anticancer agents. ijresm.com Aromatic amide substitution at the C-2 position has been found to increase both lipophilicity and antiviral activity in 8-hydroxyquinoline (B1678124) derivatives. nih.gov
C-5 Position: The C-5 position is a common site for functionalization. Studies have demonstrated selective bromination and alkylation at this position on the N-(quinolin-8-yl)benzamide scaffold, highlighting its reactivity and importance for introducing further diversity. beilstein-journals.orgresearchgate.net
C-7 Position: The C-7 position is also an active site for modification. For instance, in 8-hydroxyquinolines, aminoalkylation readily occurs at C-7. nih.gov In fluoroquinolone antibiotics, substitution at the C-7 position with various heterocyclic fragments is a key strategy for modifying the antibacterial spectrum. nih.gov
| Quinoline Position | Type of Substitution/Role | Impact on Biological Profile | Source |
| C-2 | Aromatic Amide | Increases lipophilicity and antiviral activity. | nih.gov |
| C-2, C-4 | Disubstitution | Important for developing potent anti-cancer agents. | ijresm.com |
| C-5 | Halogenation, Alkylation | A reactive site for introducing new functional groups to modulate activity. | beilstein-journals.orgresearchgate.net |
| C-7 | Heterocyclic Fragments | Key position for modifying activity in various quinoline-based drugs. | nih.govnih.gov |
Effects of Lipophilicity and Bulkiness of Quinoline Substituents
Lipophilicity is a key physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For quinoline derivatives, lipophilicity can be finely tuned by substituents. Studies have shown a direct correlation where an increase in lipophilicity, for example by replacing a chloro- with a bromo-substituent, leads to an increase in biological activity in certain assays. researchgate.net However, the relationship is not always linear. While some bulk can be tolerated, excessively large substituents may negatively impact activity. For example, some research suggests that smaller functional groups like methyl can be more effective than bulkier ones like methoxy at certain positions, potentially due to better steric compatibility with the target site. nih.gov
Conformational Flexibility and Key Pharmacophoric Features
The three-dimensional shape of a molecule and the spatial arrangement of its key interacting groups (the pharmacophore) are paramount for its biological function. For N-(quinolin-8-yl)benzamide derivatives, the amide linker is not merely a spacer but a key pharmacophoric element.
Molecular modeling studies on related quinoline-benzamide structures have identified the atoms of the amide bond as crucial for activity. semanticscholar.org The amide's oxygen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, forming critical interactions that anchor the molecule to its biological target. semanticscholar.org The nitrogen atom within the quinoline ring is another key feature, often participating in hydrogen bonding or metal coordination. semanticscholar.org
The molecule is not rigid. There is considerable conformational flexibility, particularly rotation around the single bonds of the amide linker. This flexibility allows the molecule to adopt the optimal conformation to fit its target site. However, this flexibility can be constrained by substituents. As noted earlier, ortho-substituents on the benzamide ring can prevent coplanarity, and even para-substituents can induce a significant twist. nih.govnih.gov The ability of the 8-aminoquinoline (B160924) portion to act as a bidentate directing group in chemical reactions relies on its ability to adopt a specific conformation to chelate a metal ion, a feature that may also be relevant to its mechanism of biological action. researchgate.net
Bioisosteric Replacements of the Quinoline and Benzamide Moieties
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, aimed at modifying a lead compound to improve its physicochemical properties, biological activity, or metabolic stability without drastically altering its fundamental chemical structure. In the context of N-(quinolin-8-yl)benzamide derivatives, this approach has been instrumental in exploring the chemical space around the quinoline and benzamide cores.
The benzamide linker, in particular, has been a focal point for bioisosteric modification. Research has shown that this part of the molecule can be susceptible to enzymatic cleavage. nih.gov To address this potential instability, a notable bioisosteric replacement involves substituting the benzanilide (B160483) core with a biphenyl (B1667301) system. nih.gov This modification aims to enhance the compound's stability in biological environments, such as mouse plasma, where the original benzanilide group proved to be labile. nih.gov
Another strategy to improve the properties of these derivatives involves the replacement of the hydrazone bond with a more stable amide or anilide bond. nih.gov This change is intended to increase chemical or metabolic stability, a critical factor for in vivo applications. nih.gov The resulting amide and anilide analogues have demonstrated potent inhibition of targets like MraY, with activity comparable to their hydrazone precursors, indicating that this bioisosteric switch does not negatively impact binding and inhibition. nih.gov
Furthermore, the introduction of different heterocyclic rings as bioisosteres for the benzamide moiety has been explored. For instance, the incorporation of a 1,2,4-oxadiazole (B8745197) ring linked to the quinoline scaffold represents a significant structural modification that can modulate the compound's biological profile. mdpi.com
The tables below summarize key bioisosteric replacements and their observed impact on the properties of N-(quinolin-8-yl)benzamide derivatives.
Table 1: Bioisosteric Replacements of the Benzamide Moiety
| Original Moiety | Bioisosteric Replacement | Rationale | Observed Outcome | Reference |
|---|---|---|---|---|
| Benzanilide Core | Biphenyl System | Enhance metabolic stability | Increased stability in mouse plasma | nih.gov |
| Hydrazone Linkage | Amide/Anilide Linkage | Improve chemical and metabolic stability | Maintained potent biological activity | nih.gov |
Design Principles for Optimized Biological Activity
The optimization of biological activity in N-(quinolin-8-yl)benzamide derivatives is guided by several key design principles derived from extensive structure-activity relationship (SAR) studies. These principles provide a framework for the rational design of more potent and selective compounds.
A critical factor in the design of these derivatives is the nature and position of substituents on both the quinoline and benzamide rings. For instance, in the pursuit of antiviral agents, the presence of an ethoxy group at position 7 or a methoxy group at positions 6 or 8 of the quinoline ring has been found to favor activity. nih.gov Conversely, a methoxy group at the ortho or para position of the phenyl ring can decrease activity. nih.gov
In the context of anti-influenza activity, the amino group that bridges the quinoline and benzene rings plays a crucial role in the interaction with biological targets. mdpi.com Molecular docking studies have suggested that this amino group can form hydrogen bonds with key residues in the active site of viral proteins. mdpi.com The benzene ring of the 4-(quinolin-4-ylamino)benzamide scaffold appears to be essential for generating Pi-Pi stacking interactions, further stabilizing the binding of the compound to its target. mdpi.com
The nature of the substituents on the benzamide nitrogen also significantly influences biological activity. Studies on derivatives of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide have shown that compounds with primary amine substituents generally exhibit a better cytopathic inhibitory effect than those with secondary amines. mdpi.com Furthermore, derivatives with long-chain primary amine substituents have demonstrated superior anti-influenza virus activity compared to those with aromatic or naphthenic groups. mdpi.com
For antitumor applications, the design of quinoline derivatives has benefited from strategies that optimize the localization of their activity. The introduction of a quaternary amine combined with an even-numbered alkyl chain has led to compounds with significant antitumor and antibacterial properties. nih.gov
Conformational analysis has also provided valuable insights into the structural requirements for biological activity. For anti-leukotriene benzamide derivatives, it was found that the conformation of the conjugated benzamide moiety is a key determinant of activity. elsevierpure.com Antagonists with flexible chains that can adopt lengths similar to the ω-chain of leukotriene tend to exhibit more potent activity. elsevierpure.com
The following table outlines key design principles for optimizing the biological activity of N-(quinolin-8-yl)benzamide derivatives.
Table 2: Design Principles for Optimized Biological Activity
| Structural Modification | Target/Activity | Design Principle | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Substitution on Quinoline Ring | Antiviral | Ethoxy at C7 or Methoxy at C6/C8 | Favors activity | nih.gov |
| Substitution on Benzamide Ring | Antiviral | Avoidance of ortho/para-Methoxy on phenyl ring | Decreased activity | nih.gov |
| Amine Substituents | Anti-influenza | Primary amines preferred over secondary amines | Better cytopathic inhibition | mdpi.com |
| Amine Substituents | Anti-influenza | Long-chain primary amines | Improved antiviral activity | mdpi.com |
| Introduction of Quaternary Amine and Alkyl Chain | Antitumor/Antibacterial | Optimization of activity localization | Significant antitumor and antibacterial activity | nih.gov |
Preclinical Biological and Pharmacological Investigations of N Quinolin 8 Yl Benzamide Derivatives
In Vitro Biological Activity Assessments
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
N-(quinolin-8-yl)benzamide derivatives have demonstrated significant antiproliferative and cytotoxic effects across a panel of human cancer cell lines.
One study focused on m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides, which were evaluated for their ability to inhibit the growth of HCT-116 and MCF-7 cancer cells. Several compounds within this series, including T6, T10, T11, T12, and T19, exhibited potent antiproliferative activities. nih.gov Further investigation of their IC50 values against a broader panel of cell lines—HCT-116, MCF-7, HeLa, U-87 MG, and A549—confirmed their potential as anticancer agents. nih.gov Mechanistic studies revealed that a representative compound, T11, could induce apoptosis in HCT-116 cells and was found to interfere with the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. nih.gov
Another class of related compounds, N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, also displayed a wide spectrum of antiproliferative activity against PC-3, HeLa, HCT-116, and MCF-7 cell lines. mdpi.com Compound 6k from this series was particularly active, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin (B1662922). mdpi.com For instance, against the MCF-7 breast cancer cell line, compound 6k exhibited an IC50 value of 6.93 ± 0.4 µM, while doxorubicin's was 4.17 ± 0.2 µM. mdpi.com
Furthermore, quinazoline-sulfonamide hybrids have been explored for their cytotoxic potential. nih.gov Compound 4d, featuring a 4-tolyl moiety, and compound 4f, with a 3-ethylphenyl group, showed superior cytotoxic activity against the MCF-7 cell line, with IC50 values of 2.5 µM and 5.0 µM, respectively, approaching the activity of doxorubicin (IC50 = 1.4 µM). nih.gov Compound 4d also demonstrated notable activity against A549, LoVo, and HepG2 cells. nih.gov Interestingly, these compounds showed lower cytotoxicity against normal HUVEC cells, suggesting a degree of selectivity for cancer cells. nih.gov
The table below summarizes the cytotoxic activity of selected N-(quinolin-8-yl)benzamide derivatives and related compounds.
| Compound | Cell Line | IC50 (µM) | Source |
| Compound 4d | MCF-7 | 2.5 | nih.gov |
| Compound 4d | A549 | 5.6 | nih.gov |
| Compound 4f | MCF-7 | 5.0 | nih.gov |
| Compound 6k | MCF-7 | 6.93 ± 0.4 | mdpi.com |
| Compound 6k | HCT-116 | 10.88 ± 0.8 | mdpi.com |
| Compound 6k | HeLa | 9.46 ± 0.7 | mdpi.com |
| Doxorubicin | MCF-7 | 1.4 | nih.gov |
| Doxorubicin | MCF-7 | 4.17 ± 0.2 | mdpi.com |
Anti-inflammatory Efficacy in Cellular Models
Derivatives of the N-(quinolin-8-yl)benzamide scaffold have been shown to possess anti-inflammatory properties. A study on 8-quinolinesulfonamide derivatives identified compound 3l as a potent anti-inflammatory agent. nih.gov In cellular models, compound 3l inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) with IC50 values of 2.61 ± 0.39 µM, 9.74 ± 0.85 µM, and 12.71 ± 1.34 µM, respectively. nih.gov It also significantly prevented the lipopolysaccharide (LPS)-induced expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Another derivative, N-(4-methoxyphenyl) quinoline-8-sulfonamide (B86410) (QS-3g), was found to reduce the inflammatory response in TNF-α stimulated fibroblast-like synoviocytes (FLS), which are key players in the pathogenesis of rheumatoid arthritis. nih.gov QS-3g decreased the release of interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov
Angiogenesis Inhibition in Endothelial Cells (e.g., HUVEC)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. Quinolinone derivatives have been shown to suppress angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov These compounds induced G2/M phase arrest and apoptosis in HUVECs. nih.gov
Furthermore, a high-throughput screen identified nitroxoline (B368727) and 5-chloroquinolin-8-yl phenylcarbamate as anti-angiogenic agents. nih.gov Structure-activity relationship studies led to the discovery of more potent derivatives that inhibit HUVEC growth, some with sub-micromolar IC50 values. nih.gov For example, the sulfonamide derivative 32 was a potent inhibitor of HUVEC proliferation with an IC50 of 308 nM. nih.gov
Target Validation and Deconvolution Studies
Identifying the specific molecular targets of a compound is a crucial step in drug development. nih.govnuvisan.com For N-(quinolin-8-yl)benzamide derivatives, several target deconvolution studies have been undertaken to elucidate their mechanisms of action.
In the context of anti-inflammatory activity, molecular docking studies suggested that the 8-quinolinesulfonamide derivative 3l could bind to the LPS binding site of the Toll-like receptor 4 (TLR4)/MD-2 complex. nih.gov This was further confirmed by co-immunoprecipitation and cellular thermal shift assays, identifying 3l as a TLR4/MD-2 inhibitor. The proposed mechanism involves the disruption of TLR4/MD-2 heterodimerization and TLR4 homodimerization, which in turn blocks the activation of the downstream NF-κB/MAPK signaling pathway. nih.gov
For the anti-inflammatory compound QS-3g, RNA-seq and cellular thermal shift assay (CETSA) analyses revealed that it targets the receptor activity-modifying protein 1 (RAMP1). nih.gov The study suggests that QS-3g inhibits RAMP1 activity and modulates the Gαs/Gαi-cAMP pathway to exert its anti-inflammatory effects in fibroblast-like synoviocytes. nih.gov
In the realm of antiviral research, 4-((quinolin-8-ylthio)methyl)benzamide derivatives have been identified as potential inhibitors of the SARS-CoV-2 nonstructural protein 13 (Nsp13) helicase, an essential enzyme for viral replication. researchgate.net This discovery was initially made through in silico molecular docking and dynamics simulations. researchgate.net
For the anti-angiogenic quinoline (B57606) derivatives, while some, like nitroxoline, were found to dually inhibit type 2 human methionine aminopeptidase (B13392206) (MetAP2) and sirtuin 1 (SIRT1), other potent derivatives appeared to act through different, as yet unknown, mechanisms. nih.gov For instance, the derivative 36, a potent HUVEC inhibitor, did not affect either MetAP1 or MetAP2, indicating a different molecular target is responsible for its anti-angiogenic activity. nih.gov
Emerging Research Areas and Future Perspectives for N Quinolin 8 Yl Benzamide Analogues
Exploration of New Therapeutic Indications
The inherent versatility of the quinoline (B57606) ring system has spurred extensive research into new therapeutic applications for N-(quinolin-8-yl)benzamide analogues. nih.gov Scientists are exploring their potential beyond traditional uses, with a focus on complex diseases.
One significant area of investigation is in the modulation of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov This pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in numerous diseases. nih.gov A series of N-(quinolin-8-yl)benzenesulfonamides have been identified as potent suppressors of NF-κB activity, with some analogues showing efficacy in cell-based assays at sub-micromolar concentrations. nih.gov This discovery opens up avenues for developing novel treatments for inflammatory disorders and certain types of cancer that are dependent on NF-κB signaling. nih.gov
The antiproliferative properties of quinoline derivatives are also a major focus. Researchers have synthesized analogues with modifications at various positions of the quinoline nucleus to enhance their anticancer activity. nih.gov For instance, introducing a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 has been shown to yield quinoline derivatives with enhanced water solubility and potent antiproliferative effects. nih.gov
Furthermore, the fight against infectious diseases has benefited from the exploration of quinoline-based compounds. Derivatives of 4-((quinolin-8-ylthio)methyl)benzamide are being investigated as potential inhibitors of the SARS-CoV-2 helicase (nsp13), a crucial enzyme in the viral replication-transcription complex. researchgate.net In the realm of parasitic diseases, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) has demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with greater potency than the current standard treatment, benznidazole. mdpi.com The antileishmanial properties of quinoline hybrids are also under active investigation. nih.gov
Table 1: Investigational Therapeutic Targets of N-(Quinolin-8-yl)benzamide Analogues and Related Quinoline Derivatives
| Compound Class/Derivative | Therapeutic Target/Indication | Key Findings |
|---|---|---|
| N-(quinolin-8-yl)benzenesulfonamides | NF-κB Pathway (Inflammation, Cancer) | Suppresses NF-κB activation with potencies as low as 0.6 µM in cell-based assays. nih.gov |
| 4-((quinolin-8-ylthio)methyl)benzamide derivatives | SARS-CoV-2 nsp13 Helicase (COVID-19) | Identified as a new class of inhibitors for a key viral enzyme. researchgate.net |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Trypanosoma cruzi (Chagas Disease) | Exhibits greater in vitro potency against both epimastigote and amastigote forms of the parasite compared to benznidazole. mdpi.com |
| Functionalized Quinoline Derivatives | Cancer (Antiproliferative) | Introduction of specific side chains enhances antiproliferative activity and water solubility. nih.gov |
| Quinoline Hybrids | Leishmaniasis | Demonstrates inhibitory activity against Leishmania mexicana cysteine proteases. nih.gov |
Advanced Drug Delivery Systems and Formulations
To maximize the therapeutic efficacy and minimize potential side effects of N-(quinolin-8-yl)benzamide analogues, researchers are exploring advanced drug delivery systems. One promising approach involves the use of polymeric systems. tandfonline.comtandfonline.com These systems can be designed to have pharmacological activity themselves or to act as a controlled-release reservoir for the active compound. tandfonline.com By attaching the quinoline-based drug to a polymer backbone, it is possible to improve local activity and reduce systemic toxicity. tandfonline.comtandfonline.com
The release of the drug from these polymeric conjugates can be controlled by chemical processes, such as hydrolysis, which can be influenced by the physiological environment (e.g., pH and enzymes). tandfonline.com For example, quinoline-based polymeric drugs have been synthesized with molecular weights around 5000 g/mol , and their in vitro drug-releasing rate has been shown to be dependent on the comonomer used, as well as the pH and temperature of the medium. tandfonline.comtandfonline.com This allows for the design of formulations that release the drug in a sustained manner at the target site.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the design of N-(quinolin-8-yl)benzamide analogues is no exception. nih.govmdpi.com These computational tools are being employed to accelerate the identification of novel and potent drug candidates. nih.gov
AI and ML algorithms can be used for both ligand-based and structure-based drug design. nih.gov In ligand-based approaches, ML models can learn the relationship between the chemical structures of known active compounds and their biological activity to predict the potency of new analogues. In structure-based design, AI can predict the three-dimensional structure of target proteins and simulate how different compounds will bind to them. nih.gov
A key application of AI in this field is de novo drug design, where generative models create entirely new molecules with desired properties. mdpi.comspringernature.com These models, such as variational autoencoders, can explore a vast chemical space to design novel N-(quinolin-8-yl)benzamide analogues that are optimized for activity against a specific target. nih.govyoutube.com Furthermore, AI and ML are being used to predict the ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds in the early stages of drug discovery, which helps to reduce the risk of late-stage failures. nih.gov
Development of Robust In Vitro and Ex Vivo Assay Systems
The evaluation of novel N-(quinolin-8-yl)benzamide analogues relies on the availability of robust and relevant assay systems. Researchers are continuously developing and refining in vitro and ex vivo models to better predict the clinical potential of these compounds.
For high-throughput screening, fluorescence-based assays have proven to be effective. For instance, a fluorescence-based assay was designed to screen for inhibitors of the SARS-CoV-2 Nsp13 helicase by monitoring signal changes upon helicase activity. researchgate.net For assessing the antibiofilm activity of benzamide (B126) derivatives against dermatophytes, both in vitro and ex vivo models have been utilized. nih.gov The ex vivo model, using human nail fragments, provides a more clinically relevant environment to test the efficacy of these compounds. nih.gov
To elucidate the mechanism of action, a variety of assays are employed. For example, in the study of the antichagasic compound nitroxoline, researchers used assays to investigate hallmarks of programmed cell death, including chromatin condensation, mitochondrial membrane depolarization, ATP depletion, and the accumulation of reactive oxygen species. mdpi.com
Addressing Challenges in Specificity and Selectivity
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to avoid off-target effects. For N-(quinolin-8-yl)benzamide analogues, achieving high specificity and selectivity is a key challenge that researchers are actively addressing.
One successful example is the discovery of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov Through compound library screening, N-(thiazol-2-yl)-benzamide analogues were identified as the first class of selective ZAC antagonists. nih.gov Further studies demonstrated that these compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor, and they showed no significant activity at other related receptors. nih.gov This highlights the potential to develop highly selective modulators from this chemical scaffold.
Advances in synthetic chemistry also play a crucial role in improving specificity. The development of catalytic methods for the site-selective functionalization of the quinoline ring allows for precise structural modifications, which can be used to fine-tune the selectivity of the analogues for their biological targets. researchgate.net
Translational Research Opportunities
The diverse biological activities of N-(quinolin-8-yl)benzamide analogues present numerous opportunities for translational research, aiming to bridge the gap between laboratory discoveries and clinical applications. The potential of these compounds to target fundamental disease pathways, such as NF-κB signaling, suggests broad therapeutic applications in inflammatory diseases and oncology that warrant further preclinical and clinical investigation. nih.gov
Drug repurposing is another significant translational strategy. Nitroxoline, a compound with a long history of use as an antibacterial agent, is a prime example. mdpi.com Its demonstrated efficacy against Trypanosoma cruzi provides a strong rationale for advancing it into clinical trials for Chagas disease, potentially accelerating the availability of a new treatment option. mdpi.com
The development of N-(quinolin-8-yl)benzamide analogues as antiviral agents, particularly against emerging threats like SARS-CoV-2, also represents a critical area for translational research. researchgate.net Moving promising candidates from in vitro screening to in vivo efficacy studies and eventually to human trials is a key priority. The ultimate goal is to translate the therapeutic potential of this versatile class of compounds into new medicines that can address unmet medical needs. nih.gov
Conclusion
Summary of Key Findings and Contributions to the Field
The study of 4-Methyl-N-(quinolin-8-yl)benzamide and its parent structure, N-(quinolin-8-yl)benzamide, has yielded significant insights primarily within the domain of synthetic organic chemistry. Research has established the N-(quinolin-8-yl)amide moiety as a highly effective bidentate directing group, which facilitates the regioselective functionalization of otherwise inert C-H bonds. A notable example is the ruthenium-catalyzed C(sp²)-H bond arylation of 3-methylbenzamide (B1583426) bearing an 8-aminoquinoline (B160924) directing group to produce a monoarylated biphenyl (B1667301) product with high yield and regioselectivity. mdpi.com This highlights the utility of the quinoline (B57606) directing group in constructing complex molecular architectures from simpler precursors.
Mechanistic studies using N-(quinolin-8-yl)benzamide as a model substrate have elucidated the pathways of oxidative coupling reactions. acs.org These investigations have shown that by controlling chemical or electrochemical conditions, different products resulting from C-H/C-H, C-H/N-H, or N-H/N-H coupling can be obtained regioselectively. acs.org Such fundamental research contributes to a deeper understanding of reaction mechanisms, enabling the development of more precise and efficient synthetic methodologies. The core structure, therefore, serves as a valuable tool for expanding the repertoire of C-H activation and functionalization strategies in modern chemistry.
Significance of N-(Quinolin-8-yl)benzamide Derivatives in Academic Research
The N-(quinolin-8-yl)benzamide scaffold holds considerable significance in academic research due to its versatile applications. Its primary role has been as a robust directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.net This strategy allows for the introduction of various functional groups, such as alkyl, aryl, and alkoxy groups, at specific positions (typically the ortho-position of the benzamide (B126) ring), which is a powerful tool for creating libraries of complex organic molecules. mdpi.comresearchgate.net The development of cross-metathesis approaches has further broadened the accessibility of structurally diverse N-(quinolin-8-yl) alkenyl amides. nih.gov
Beyond synthetic utility, these derivatives are a focal point in medicinal chemistry and materials science. Researchers have investigated N-(quinolin-8-yl)benzamides and related sulfonamides for a range of biological activities. Studies have identified compounds capable of inhibiting the NF-κB signaling pathway, which is relevant to inflammatory diseases and cancer. nih.gov Furthermore, derivatives have been designed and synthesized as potential anti-influenza virus agents, showing inhibitory activity against viral replication. mdpi.comsemanticscholar.org The quinoline core is also a known pharmacophore in the development of treatments for parasitic diseases like leishmaniasis. nih.gov In materials science, the 8-aminoquinoline moiety is a well-established fluorophore used in the development of fluorescent chemosensors for detecting metal ions such as Zn²⁺. nih.govrroij.com
Outlook for Future Investigations and Potential Applications
The future for investigations into this compound and its derivatives appears promising and multifaceted. In the field of medicinal chemistry, there is vast potential for the rational design of novel therapeutic agents. Building on initial findings, future work will likely focus on optimizing the structure of these derivatives to enhance their potency and selectivity as inhibitors of specific biological targets, such as viral enzymes or signaling proteins involved in cancer. semanticscholar.orgresearchgate.net The exploration of these scaffolds as antimicrobial ontosight.ainanobioletters.com and antileishmanial agents nih.gov represents a significant avenue for combating infectious diseases.
In synthetic chemistry, the N-(quinolin-8-yl)amide directing group will continue to be exploited for the development of new C-H functionalization reactions, enabling the construction of increasingly complex and valuable molecules. acs.orgresearchgate.net There is an opportunity to explore a wider range of catalysts and reaction partners to broaden the scope of these transformations. Furthermore, the inherent fluorescent properties of the quinoline ring suggest that new derivatives could be designed as highly sensitive and selective chemosensors for environmental and biological applications, expanding beyond metal ion detection to other analytes of interest. nih.govrroij.com The continued study of these compounds is expected to fuel innovations in both drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Methyl-N-(quinolin-8-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via amide coupling between 4-methylbenzoyl chloride and 8-aminoquinoline. A reflux in ethanol or THF with a base (e.g., K₂CO₃) is commonly employed. For example, palladium-catalyzed arylation under mild conditions (t-amyl alcohol, 70°C) achieves moderate yields (61–68%) . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading. Lower temperatures (room temperature) in cobalt-catalyzed annulation reactions can improve regioselectivity .
Table 1: Representative Synthetic Conditions
| Method | Catalyst/Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Amide coupling | K₂CO₃, Ethanol | Ethanol | 83 | |
| Pd-catalyzed arylation | Pd(OAc)₂, Pivalic acid | t-Amyl alcohol | 61–68 | |
| Co-catalyzed annulation | Co(II), Base | DCM/MeOH | 65–68 |
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry. For instance, NMR (CDCl₃) shows distinct peaks for the quinoline NH (δ 10.74 ppm) and methyl substituents (δ 2.18 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 545.1949 for a spirocyclopropane derivative) . X-ray crystallography via SHELX software is recommended for unambiguous structural determination, particularly for complex derivatives .
Q. What biological targets or activities are associated with this compound?
- Methodological Answer : The quinolin-8-yl benzamide scaffold shows promise as a PARP-1 inhibitor, with in vitro assays revealing IC₅₀ values in the nanomolar range . Structural analogs exhibit proteasome inhibition (83% yield in fluorinated derivatives) . Biological evaluation requires docking studies to assess interactions with target proteins (e.g., PARP-1’s NAD⁺-binding domain) and cytotoxicity assays (e.g., MTT on cancer cell lines) .
Advanced Research Questions
Q. How do catalytic systems influence C–H functionalization in this compound derivatives?
- Methodological Answer : Cobalt catalysis enables regioselective C–H activation at room temperature, forming spirocyclopropanes via annulation with allenes . Electrochemical methods (constant current: 2.5 mA) enhance reactivity by oxidizing Co(II) to Co(III), facilitating ligand exchange and C–H cleavage . Contrastingly, palladium systems require higher temperatures but tolerate bulky substituents (e.g., tert-butyl groups) .
Mechanistic Insight :
- Co(III)-mediated pathway : Anodic oxidation generates Co(III), which coordinates the amide’s nitrogen, enabling directed C–H activation .
- Base-dependent selectivity : Strong bases (e.g., CsOPiv) favor exo-cyclic products, while weaker bases yield endo-cyclic isomers .
Q. What strategies resolve contradictions in reaction yields or selectivity across studies?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DCM vs. ethanol) and substituent electronic effects. For example, electron-withdrawing groups (NO₂, CN) on the benzamide ring reduce yields in bromination reactions due to steric hindrance . Systematic screening via Design of Experiments (DoE) can identify optimal conditions. Conflicting NMR data (e.g., δ 10.74 ppm vs. δ 10.23 ppm for NH) may reflect solvent-dependent proton exchange rates .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Methodological Answer :
-
Quinoline modifications : Fluorination at C5 enhances proteasome inhibition (83% yield in 4-fluoro analogs) .
-
Benzamide substitutions : Methyl groups improve metabolic stability, while nitro/cyano groups increase electrophilicity for covalent binding .
-
Hybrid scaffolds : Cinnamamide-quinoline hybrids show dual PARP-1 and tubulin inhibition, requiring molecular docking to validate binding modes .
Table 2: Key SAR Observations
Modification Biological Effect Reference C5-Fluorination ↑ Proteasome inhibition 4-Methyl substitution ↑ Metabolic stability Nitro/cyano groups Covalent enzyme targeting
Q. What advanced techniques are used to study reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic labeling : -labeling tracks carbon migration in annulation reactions .
- Cyclic voltammetry : Identifies redox potentials of Co(II)/Co(III) intermediates in electrocatalysis .
- XANES spectroscopy : Confirms oxidation states during catalytic cycles .
Data Contradiction Analysis
Q. Why do some studies report divergent yields for similar reactions?
- Analysis : Variations arise from catalyst purity (e.g., Pd(OAc)₂ vs. PdCl₂), substrate pre-activation, or workup methods. For instance, column chromatography (CH₂Cl₂/MeOH 97:3) recovers pure products but may lower yields compared to precipitation . Contradictions in bromination efficiency (61% vs. failed attempts) highlight the necessity of the N,N-bidentate chelation for successful C–H activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
